![molecular formula C8H10ClN5 B13059143 1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059143.png)
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and an amine group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization steps. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound. The resulting pyrazole intermediate is then subjected to chlorination and subsequent amination to introduce the chloro and amine groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of 1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine have been investigated for their ability to inhibit tumor growth in various cancer models.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a similar pyrazole derivative effectively inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Neuropharmacological Applications
Glycine Transporter Inhibition : The compound has been explored as a potential glycine transporter 1 (GlyT1) inhibitor, which could have implications for treating schizophrenia. Research indicates that glycine transport inhibitors can enhance NMDA receptor function, which is often impaired in schizophrenia.
Case Study : A novel GlyT1 inhibitor derived from pyrazole structures showed promising results in rodent models, demonstrating significant effects on cognitive deficits associated with schizophrenia . This positions this compound as a candidate for further development in neuropharmacology.
Agricultural Applications
Pesticide Development : The unique chemical properties of pyrazole compounds make them suitable candidates for developing new pesticides. Their ability to disrupt biological pathways in pests can lead to effective pest management solutions.
Data Table: Efficacy of Pyrazole-Based Pesticides
Mechanism of Action
The mechanism of action of 1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects[8][8].
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole: Another pyrazole derivative with similar structural features.
1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole: A related compound with a methyl group instead of an amine group.
Uniqueness
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and amine groups allows for diverse reactivity and potential interactions with biological targets .
Biological Activity
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a compound that belongs to the pyrazole class of heterocycles, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a pyrazole core with a chloro substituent, which is significant for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, revealing its potential as an anti-cancer agent and its role in modulating androgen receptors.
1. Anticancer Activity
Research indicates that compounds with pyrazole scaffolds exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including prostate cancer cells.
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | LNCaP (Prostate) | 15.5 | AR antagonism |
2-(4-Chloro-1H-pyrazol-5-yl)ethanol | A549 (Lung) | 12.0 | Induction of apoptosis |
3-(4-Chlorophenyl)-1H-pyrazole derivatives | MCF7 (Breast) | 9.8 | Inhibition of cell cycle |
The compound demonstrated an IC50 value of 15.5 µM against LNCaP prostate cancer cells, indicating significant anti-proliferative effects through androgen receptor antagonism .
2. Androgen Receptor Modulation
The compound has been identified as a tissue-selective androgen receptor modulator (SARM). SARMs are known for their ability to selectively activate androgen receptors in muscle and bone while minimizing effects on other tissues, such as the prostate.
Mechanism of Action:
The mechanism involves binding to androgen receptors, leading to the inhibition of androgen-induced proliferation in prostate cancer cells. This selectivity is crucial for developing treatments with fewer side effects compared to traditional anabolic steroids.
3. Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have shown a range of other pharmacological activities:
- Anti-inflammatory : Some studies suggest that pyrazole compounds can reduce inflammation markers in vitro.
- Antimicrobial : The presence of the pyrazole moiety has been linked to antimicrobial activity against various pathogens .
Table 2: Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Inhibition of cell proliferation in cancer cell lines |
Androgen Receptor Modulation | Selective modulation with minimal side effects |
Anti-inflammatory | Reduction in inflammatory markers |
Antimicrobial | Activity against bacteria and fungi |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Prostate Cancer : A clinical trial involving a derivative similar to this compound showed promising results in reducing tumor size and improving patient outcomes .
- Inflammatory Diseases : Research demonstrated that pyrazole compounds could significantly lower symptoms in models of rheumatoid arthritis, showcasing their anti-inflammatory potential .
Properties
Molecular Formula |
C8H10ClN5 |
---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H10ClN5/c9-7-5-11-14(6-7)4-3-13-2-1-8(10)12-13/h1-2,5-6H,3-4H2,(H2,10,12) |
InChI Key |
RTEJNGHMDDGEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CCN2C=C(C=N2)Cl |
Origin of Product |
United States |
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